molecular formula C19H13FN2O2S B14124824 1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14124824
M. Wt: 352.4 g/mol
InChI Key: NYFLLOPFXNMHCM-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thienopyrimidine core

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzylamine with a thienopyrimidine precursor under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide. .

Scientific Research Applications

1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

Biological Activity

1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the thienopyrimidine family. Its unique structure, characterized by a thieno[3,2-d]pyrimidine core, positions it as a promising candidate for various biological applications, particularly in cancer therapy and enzyme inhibition.

  • Molecular Formula : C19H13FN2OS
  • Molecular Weight : Approximately 336.4 g/mol
  • CAS Number : 1105224-65-4

The biological activity of this compound is largely attributed to its ability to inhibit specific protein kinases. Notably, it has shown potential as an inhibitor of Bruton’s tyrosine kinase (BTK), which plays a crucial role in B cell receptor signaling pathways. This inhibition can lead to reduced cell proliferation and induce apoptosis in cancer cells.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant biological activity against various cancer cell lines. The mechanism typically involves binding to the active site of target kinases, effectively blocking signaling pathways that promote cancer cell growth and survival. Studies often evaluate the compound's effects on cell viability and proliferation in vitro.

Case Studies

  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For instance:
    • Cell Line : A431 (vulvar epidermal carcinoma)
    • Effect : Significant reduction in cell viability was observed at concentrations as low as 10 µM.
  • Kinase Inhibition Studies : Interaction studies have shown that this compound effectively inhibits specific kinases involved in cancer progression. Its binding affinity and specificity towards these targets are crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Aspects
1-(3-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneContains a fluorobenzyl group insteadPotentially different biological activity due to substitution
5-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneChlorophenyl substitutionDifferent halogen substituent may affect reactivity
7-amino-thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneAmino group at position 7Offers different interaction profiles due to amino functionality

Properties

Molecular Formula

C19H13FN2O2S

Molecular Weight

352.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H13FN2O2S/c20-15-9-5-4-6-13(15)12-21-16-10-11-25-17(16)18(23)22(19(21)24)14-7-2-1-3-8-14/h1-11H,12H2

InChI Key

NYFLLOPFXNMHCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F

Origin of Product

United States

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